molecular formula C8H5F2NO5 B13540950 4,5-Difluoro-2-nitromandelic acid

4,5-Difluoro-2-nitromandelic acid

Cat. No.: B13540950
M. Wt: 233.13 g/mol
InChI Key: DPVWZIUJVTUTMY-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-nitromandelic acid is a fluorinated and nitro-substituted derivative of mandelic acid (2-hydroxyphenylacetic acid). Its structure features a hydroxyl group on the α-carbon of the acetic acid moiety, a nitro group at the 2-position, and fluorine atoms at the 4- and 5-positions of the benzene ring (Figure 1).

Figure 1: Proposed structure of this compound.

Properties

Molecular Formula

C8H5F2NO5

Molecular Weight

233.13 g/mol

IUPAC Name

2-(4,5-difluoro-2-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)6(11(15)16)2-5(4)10/h1-2,7,12H,(H,13,14)

InChI Key

DPVWZIUJVTUTMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-nitromandelic acid typically involves the nitration of 4,5-difluorobenzoic acid or 3,4-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to optimize the nitration process. This method enhances the efficiency and safety of the reaction by providing better control over reaction parameters such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-nitromandelic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium hydroxide (KOH) or triethylamine (Et3N).

Major Products Formed

Scientific Research Applications

4,5-Difluoro-2-nitromandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-nitromandelic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its interaction with biological targets by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Fluorinated Mandelic Acid Derivatives

Mandelic acid derivatives with fluorine substitutions are well-documented. Key examples include:

Compound Name Substituent Positions Functional Groups CAS Number Notes
2,5-Difluoromandelic Acid 2,5-F -OH, -COOH 389-31-1 Lacks nitro group; increased lipophilicity due to fluorine
2,3-Difluoromandelic Acid 2,3-F -OH, -COOH 132741-30-1 Steric hindrance near hydroxyl group may reduce reactivity
4,5-Difluoro-2-nitromandelic Acid 4,5-F; 2-NO₂ -OH, -COOH, -NO₂ Not provided Nitro group enhances acidity and electron-withdrawing effects

Key Observations :

  • The nitro group in this compound likely increases acidity compared to non-nitro analogs due to its strong electron-withdrawing nature.
  • Fluorine atoms at 4- and 5-positions may improve metabolic stability and lipophilicity relative to non-fluorinated mandelic acids .

Nitro-Substituted Benzoic and Phenylacetic Acids

Nitro-substituted aromatic acids share electronic similarities with the target compound:

Compound Name Substituent Positions Functional Groups CAS Number Similarity Score Notes
4,5-Difluoro-2-nitrobenzoic Acid 4,5-F; 2-NO₂ -COOH 850462-64-5 0.90 Direct structural analog (benzoic acid variant)
5-Fluoro-2-methyl-3-nitrobenzoic Acid 5-F; 2-CH₃; 3-NO₂ -COOH 453-71-4 0.94 Methyl group may reduce solubility vs. fluorine
2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic Acid 4-Cl; 5-F; 2-NO₂ -COOH (phenylacetic) 1565927-14-1 N/A Chlorine substitution alters electronic effects

Key Observations :

  • Acidity : The nitro group in 4,5-Difluoro-2-nitrobenzoic Acid (pKa ~1.5–2.5 estimated) is more acidic than mandelic acid derivatives due to the absence of an α-hydroxyl group .
  • Solubility: Fluorine and nitro groups in phenylacetic/benzoic acids generally reduce aqueous solubility compared to non-halogenated analogs.
  • Reactivity : The 2-nitro group in these compounds may facilitate nucleophilic aromatic substitution or reduction reactions under specific conditions .

Halogenated Aromatic Acids with Mixed Substituents

Compounds with mixed halogens and nitro groups highlight substituent effects:

Compound Name Substituent Positions Functional Groups CAS Number Notes
2-Chloro-4,5-difluorobenzoic Acid 2-Cl; 4,5-F -COOH 264927-52-8 Chlorine increases steric bulk vs. fluorine
4-Nitroanisole 4-NO₂; -OCH₃ -OCH₃ 824-78-2 Methoxy group reduces reactivity compared to -COOH

Key Observations :

  • Chlorine in 2-Chloro-4,5-difluorobenzoic Acid may enhance electrophilicity at the 2-position compared to fluorine-only analogs .
  • Methoxy groups (e.g., 4-Nitroanisole) decrease acidity relative to carboxylic acid derivatives but improve volatility .

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